Disilver(1+) 3-(5-nitro-2-oxidophenyl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disilver(1+) 3-(5-nitro-2-oxidophenyl)acrylate is a chemical compound with the molecular formula C9H5Ag2NO5 and a molecular weight of 422.8761 g/mol . This compound is known for its unique structure, which includes two silver ions coordinated to a 3-(5-nitro-2-oxidophenyl)acrylate ligand. The presence of silver ions imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disilver(1+) 3-(5-nitro-2-oxidophenyl)acrylate typically involves the reaction of silver nitrate with 3-(5-nitro-2-oxidophenyl)acrylic acid under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, with the pH and temperature carefully monitored to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pH, and concentration of reactants. The product is then purified using techniques such as crystallization, filtration, and drying to obtain a high-purity compound suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Disilver(1+) 3-(5-nitro-2-oxidophenyl)acrylate can undergo several types of chemical reactions, including:
Oxidation: The nitro group in the compound can be further oxidized under specific conditions.
Reduction: The nitro group can also be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The silver ions can be replaced by other metal ions through ligand exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride are typically used.
Substitution: Ligand exchange reactions often involve the use of other metal salts in an aqueous or organic solvent.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of 3-(5-amino-2-oxidophenyl)acrylate.
Substitution: Formation of metal-exchanged derivatives.
Wissenschaftliche Forschungsanwendungen
Disilver(1+) 3-(5-nitro-2-oxidophenyl)acrylate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other silver-containing compounds and as a catalyst in various organic reactions.
Biology: Investigated for its antimicrobial properties due to the presence of silver ions.
Medicine: Potential use in the development of antimicrobial agents and wound dressings.
Industry: Utilized in the production of conductive materials and coatings.
Wirkmechanismus
The mechanism of action of disilver(1+) 3-(5-nitro-2-oxidophenyl)acrylate is primarily attributed to the presence of silver ions, which can interact with various biological molecules. Silver ions are known to bind to thiol groups in proteins, leading to the disruption of cellular functions and ultimately causing cell death. This property is particularly useful in antimicrobial applications, where the compound can effectively inhibit the growth of bacteria and other microorganisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Silver nitrate (AgNO3): A widely used silver compound with strong antimicrobial properties.
Silver sulfadiazine (C10H9AgN4O2S): Commonly used in burn treatments for its antimicrobial effects.
Silver acetate (C2H3AgO2): Used in various chemical reactions and as a precursor for other silver compounds.
Uniqueness
Disilver(1+) 3-(5-nitro-2-oxidophenyl)acrylate is unique due to its specific ligand structure, which imparts distinct chemical properties compared to other silver compounds. The presence of the 3-(5-nitro-2-oxidophenyl)acrylate ligand allows for specific interactions and reactions that are not observed with simpler silver compounds .
Eigenschaften
CAS-Nummer |
94030-91-8 |
---|---|
Molekularformel |
C9H5Ag2NO5 |
Molekulargewicht |
422.88 g/mol |
IUPAC-Name |
disilver;(E)-3-(5-nitro-2-oxidophenyl)prop-2-enoate |
InChI |
InChI=1S/C9H7NO5.2Ag/c11-8-3-2-7(10(14)15)5-6(8)1-4-9(12)13;;/h1-5,11H,(H,12,13);;/q;2*+1/p-2/b4-1+;; |
InChI-Schlüssel |
INKZJAVPAMTCIA-HFPMQDOPSA-L |
Isomerische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])/C=C/C(=O)[O-])[O-].[Ag+].[Ag+] |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=CC(=O)[O-])[O-].[Ag+].[Ag+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.